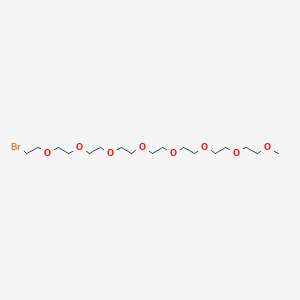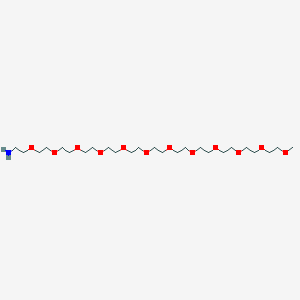
m-PEG8-bromure
Vue d'ensemble
Description
M-PEG8-bromide is a PEG linker containing a bromide group . The bromide (Br) is a very good leaving group for nucleophilic substitution reactions . The hydrophilic PEG spacer increases solubility in aqueous media .
Synthesis Analysis
M-PEG8-bromide is a PEG derivative . The bromide (Br) is a very good leaving group for nucleophilic substitution reactions . The hydrophilic PEG spacer increases solubility in aqueous media .Molecular Structure Analysis
M-PEG8-Br is a polyethylene glycol (PEG)-based PROTAC linker . m-PEG8-Br can be used in the synthesis of a series of PROTACs .Chemical Reactions Analysis
M-PEG8-bromide linker contains a bromide group . Bromo (Br) is a very good leaving group for nucleophilic substitution reactions . The mPEG modification increases the aqueous solubility of the resulting compound .Physical And Chemical Properties Analysis
M-PEG8-bromide has the chemical formula C17H35O8Br . It has a molecular weight of 447.36 . It is soluble in water, DMSO, DMF, and DCM .Applications De Recherche Scientifique
Liaison PROTAC
m-PEG8-bromure est un lieur PROTAC à base de polyéthylène glycol (PEG) {svg_1}. Les PROTAC (chimères de ciblage de la protéolyse) sont une classe de médicaments qui agissent en recrutant une ligase E3 ubiquitine pour marquer une protéine spécifique en vue de sa dégradation. Le lieur this compound peut être utilisé dans la synthèse d’une série de PROTAC {svg_2}.
Réactions de substitution nucléophile
Le groupe bromure dans le this compound est un très bon groupe partant pour les réactions de substitution nucléophile {svg_3}. Cette propriété le rend utile dans une variété de réactions chimiques où un nucléophile remplace le groupe bromure.
Améliorateur de solubilité
L’espaceur PEG hydrophile dans le this compound augmente la solubilité dans les milieux aqueux {svg_4}. Cela le rend utile dans les applications où l’augmentation de la solubilité d’un composé est souhaitée.
Recherche de qualité réactif
this compound est de qualité réactif et est utilisé à des fins de recherche {svg_5}. Cela signifie qu’il convient d’être utilisé dans un laboratoire pour réaliser des expériences et mener des recherches.
Mécanisme D'action
Target of Action
m-PEG8-bromide is a polyethylene glycol (PEG)-based PROTAC linker . The primary targets of m-PEG8-bromide are the proteins that are intended to be degraded by the PROTACs . The role of m-PEG8-bromide is to connect the ligand for the protein of interest with the ligand for an E3 ubiquitin ligase .
Mode of Action
The bromide group in m-PEG8-bromide is a very good leaving group for nucleophilic substitution reactions . This property is exploited in the synthesis of PROTACs, where m-PEG8-bromide is used as a linker to connect two different ligands . The resulting PROTAC can then bind to both the protein of interest and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
The biochemical pathway primarily affected by m-PEG8-bromide is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell. By using m-PEG8-bromide to create PROTACs, specific proteins can be targeted for degradation, allowing for the manipulation of various biochemical pathways depending on the protein of interest .
Pharmacokinetics
The pharmacokinetic properties of m-PEG8-bromide are largely determined by its PEG component. PEGylation, the process of attaching PEG to molecules, is known to improve the solubility, stability, and bioavailability of drugs . It can also reduce immunogenicity and prolong the half-life of drugs in the body . Therefore, m-PEG8-bromide is expected to have favorable ADME (absorption, distribution, metabolism, and excretion) properties.
Result of Action
The result of the action of m-PEG8-bromide is the degradation of the target protein . This can lead to a variety of molecular and cellular effects depending on the function of the protein. For example, if the target protein is a key player in a disease pathway, its degradation could potentially lead to the alleviation of the disease symptoms .
Action Environment
The action of m-PEG8-bromide, like all chemical reactions, can be influenced by environmental factors such as temperature, pH, and the presence of other chemicals . Due to the hydrophilic nature of peg, m-peg8-bromide is expected to be stable and soluble in a wide range of environments . This makes it a versatile tool for the synthesis of PROTACs that can be used in various biological contexts .
Orientations Futures
M-PEG8-bromide is a PEG linker containing a bromide group . The bromide (Br) is a very good leaving group for nucleophilic substitution reactions . The hydrophilic PEG spacer increases solubility in aqueous media . It is used for research purposes . Please contact the supplier for GMP-grade inquiries .
Analyse Biochimique
Biochemical Properties
m-PEG8-bromide is known to interact with proteins in aqueous solution . The bromide group in m-PEG8-bromide is a good leaving group for nucleophilic substitution reactions, which could potentially interact with enzymes and proteins
Cellular Effects
Peg linkers like m-PEG8-bromide are often used in the synthesis of PROTACs, which can have significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
As a PEG linker, m-PEG8-bromide is often used in the synthesis of PROTACs. PROTACs work by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein
Temporal Effects in Laboratory Settings
M-PEG8-bromide is known to be stable and soluble in water, DMSO, DMF, and DCM .
Propriétés
IUPAC Name |
1-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-2-methoxyethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H35BrO8/c1-19-4-5-21-8-9-23-12-13-25-16-17-26-15-14-24-11-10-22-7-6-20-3-2-18/h2-17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJXJMRATZFVXNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H35BrO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















